molecular formula C23H20N2O2S B2944290 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955852-10-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2944290
CAS No.: 955852-10-5
M. Wt: 388.49
InChI Key: CNEQZCFVNGEUMT-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach uses hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethylformamide (DMF) solvent . These methods yield high purity products under relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide stands out due to its unique combination of benzothiazole and acetamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-13-16(11-12-20(15)27-2)14-22(26)24-18-8-4-3-7-17(18)23-25-19-9-5-6-10-21(19)28-23/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEQZCFVNGEUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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